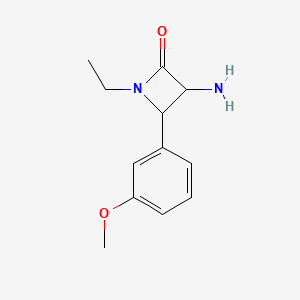
3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-1-エチル-4-(3-メトキシフェニル)アゼチジン-2-オンは、アゼチジン系に属する複素環式化合物です。
2. 製法
合成経路と反応条件
3-アミノ-1-エチル-4-(3-メトキシフェニル)アゼチジン-2-オンの合成は、通常、以下の手順を伴います。
出発物質: 合成は、適切なアゼチジン前駆体の調製から始まり、これは(N-Boc-アゼチジン-3-イリデン)酢酸から誘導することができます.
ホルナー・ワズワース・エモンズ反応: 前駆体は、DBU (1,8-ジアザビシクロ[5.4.0]ウンデク-7-エン)によって触媒されるホルナー・ワズワース・エモンズ反応を受け、目的のアゼチジン環を形成します.
アザ・マイケル付加: 次に、アゼチジン環は、NH-複素環とのアザ・マイケル付加によって官能基化され、標的化合物が得られます.
工業的製造方法
3-アミノ-1-エチル-4-(3-メトキシフェニル)アゼチジン-2-オンの工業的製造方法は、文献ではあまりよく知られていません。上記の合成経路は、反応条件と精製プロセスの適切な最適化により、工業的用途にスケールアップできます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate azetidine precursor, which can be derived from (N-Boc-azetidin-3-ylidene)acetate.
Horner–Wadsworth–Emmons Reaction: The precursor undergoes a Horner–Wadsworth–Emmons reaction catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the desired azetidine ring.
Aza-Michael Addition: The azetidine ring is then functionalized through an aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
反応の種類
3-アミノ-1-エチル-4-(3-メトキシフェニル)アゼチジン-2-オンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にアミノ基で求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でアミンやチオールなどの求核剤。
生成される主な生成物
酸化: 対応するケトンまたはカルボン酸の生成。
還元: アミンまたはアルコールの生成。
置換: 置換されたアゼチジンの生成。
4. 科学研究への応用
3-アミノ-1-エチル-4-(3-メトキシフェニル)アゼチジン-2-オンは、いくつかの科学研究への応用があります。
科学的研究の応用
3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Azetidine derivatives are explored for their use in the development of novel materials with unique mechanical and thermal properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a biochemical probe.
作用機序
3-アミノ-1-エチル-4-(3-メトキシフェニル)アゼチジン-2-オンの作用機序は、特定の分子標的と経路との相互作用に関係しています。
類似化合物との比較
類似化合物
- 3-アミノ-1-エチル-4-(4-メトキシフェニル)アゼチジン-2-オン
- 3-アミノ-4-(3,4-ジメトキシフェニル)-1-(3-メトキシフェニル)アゼチジン-2-オン
- 3-アミノ-1-(4-エチルフェニル)-4-(4-メトキシフェニル)アゼチジン-2-オン
独自性
3-アミノ-1-エチル-4-(3-メトキシフェニル)アゼチジン-2-オンは、その特定の置換パターンにより、独特の化学的および生物学的特性を与えられています。 そのメトキシフェニル基は、生体標的との相互作用の可能性を高め、医薬品化学研究にとって価値のある化合物となっています .
生物活性
3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article explores its biological activity, including mechanism of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring with an amino group, an ethyl substituent, and a methoxyphenyl group. This unique structure contributes to its biological activity and pharmacological potential. The presence of the carbonyl group adjacent to the azetidine nitrogen is crucial for its reactivity and interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C13H17N1O2 |
| Molecular Weight | 219.28 g/mol |
| Functional Groups | Amino, Methoxy, Carbonyl |
Antitumor Properties
Research indicates that this compound exhibits antitumor properties , primarily through its interaction with tubulin. Tubulin is essential for cell division, and compounds that disrupt tubulin polymerization can inhibit cancer cell proliferation.
- Mechanism of Action : Docking studies have shown that this compound forms hydrogen bonds with key residues in tubulin, enhancing its binding affinity. The methoxyphenyl group significantly influences this interaction, making it a candidate for further pharmacological exploration .
In Vitro Studies
In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound was tested alongside other azetidinone derivatives, revealing IC50 values indicating potent cytotoxic effects. Specifically, analogues with structural similarities showed marked inhibition of cell growth .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.095 | MCF-7 |
| Combretastatin A4 | 0.0039 | MCF-7 |
Synthesis Methods
Various synthetic routes have been developed for creating 3-aminoazetidinones. Common methods include:
- Condensation Reactions : Utilizing amino acids or amines with carbonyl compounds.
- Cyclization Techniques : Forming the azetidine ring through cyclization of appropriate precursors under controlled conditions.
These methods are crucial for producing derivatives with enhanced biological activity.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in inducing apoptosis in cancer cells:
- A study demonstrated that treatment with 3-aminoazetidinone derivatives led to G2/M phase arrest in cancer cells, indicating a disruption in the cell cycle which is often exploited in cancer therapies .
- Another investigation found that these compounds could activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, further supporting their role in anticancer strategies .
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
3-amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-3-14-11(10(13)12(14)15)8-5-4-6-9(7-8)16-2/h4-7,10-11H,3,13H2,1-2H3 |
InChIキー |
OLWCOHJZPIYRCQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(C(C1=O)N)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















